molecular formula C7H8N4 B2863433 1-Methyl-1H-1,2,3-benzotriazol-4-amine CAS No. 27799-82-2

1-Methyl-1H-1,2,3-benzotriazol-4-amine

Cat. No. B2863433
CAS RN: 27799-82-2
M. Wt: 148.169
InChI Key: YQOPKUFXAXHGRJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is represented by the SMILES string Cn1nnc2c(N)cccc12 . The InChI representation is 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-1H-1,2,3-benzotriazol-4-amine is a solid . Its empirical formula is C7H8N4 and it has a molecular weight of 148.17 .

Scientific Research Applications

  • Chemical Analysis

    • Application : 1-Methyl-1H-1,2,3-benzotriazol-4-amine is used in chemical analysis .
    • Method : The analytical method involves the use of calibration curves with coefficients of determination R² = 0.994 for 1-methyl-1H-1,2,3-benzotriazol-4-amine .
    • Results : The high R² value indicates that the analytical method is reliable for quantitative analysis .
  • Pharmaceutical Research

    • Application : 1-Methyl-1H-1,2,3-benzotriazol-4-amine might be used in the development of Acetylcholinesterase (AChE) binders .
    • Method : The method involves computational binding energy calculations .
    • Results : The calculated binding energy value for a compound with AChE was -12.1 kcal/mol, suggesting that the compound could represent a promising starting point for the development of AChE binders .
  • Corrosion Inhibition

    • Application : Benzotriazole-based compounds, such as 1-Methyl-1H-1,2,3-benzotriazol-4-amine, are used as corrosion inhibitors for copper and copper alloys .
    • Method : The compound is applied to the surface of the metal, forming a protective layer that prevents oxidation .
    • Results : This application helps to extend the lifespan of copper and copper alloy materials by reducing their rate of corrosion .
  • Catalysis

    • Application : Similar compounds, like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, have been used to stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
    • Method : The compound is used as a ligand to stabilize the copper catalyst, preventing it from undergoing unwanted side reactions .
    • Results : This application improves the efficiency of the azide-acetylene cycloaddition reaction .
  • Synthesis of N-sulfonylazetidin-2-imines

    • Application : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a compound similar to 1-Methyl-1H-1,2,3-benzotriazol-4-amine, has been used in the synthesis of N-sulfonylazetidin-2-imines .
    • Method : The compound is used as a ligand in the synthesis of a Cu(I) catalyst .
    • Results : This application enhances the synthesis of N-sulfonylazetidin-2-imines .
  • Industrial Use

    • Application : Benzotriazole-based compounds, such as 1-Methyl-1H-1,2,3-benzotriazol-4-amine, are likely to be used in indoor and outdoor systems with minimal release, such as cooling liquids in refrigerators, oil-based electric heaters, and hydraulic liquids in automotive suspension .
    • Method : The compound is used as a processing aid in these systems .
    • Results : This application helps in the efficient functioning of these systems .

Safety And Hazards

1-Methyl-1H-1,2,3-benzotriazol-4-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P301 + P312 + P330 - P305 + P351 + P338 .

properties

IUPAC Name

1-methylbenzotriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPKUFXAXHGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-1,2,3-benzotriazol-4-amine

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